molecular formula C16H11FN2O2 B5823435 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide

Cat. No. B5823435
M. Wt: 282.27 g/mol
InChI Key: WNZVACITLPRDJL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, commonly known as CF3, is a chemical compound that has garnered significant attention in scientific research. CF3 is a highly potent and selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which is essential for the activation and proliferation of B-cells.

Mechanism of Action

CF3 selectively inhibits 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide by binding to its active site and preventing its activation. 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide is a crucial protein involved in the activation and proliferation of B-cells, which play a vital role in the immune response. CF3 blocks 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways, leading to the inhibition of B-cell activation and proliferation. CF3 has also been shown to induce apoptosis in B-cells, leading to their death.
Biochemical and Physiological Effects:
CF3 has been shown to have significant biochemical and physiological effects on B-cells. CF3 inhibits B-cell activation and proliferation, leading to a decrease in antibody production. CF3 also induces apoptosis in B-cells, leading to their death. CF3 has been shown to have minimal effects on T-cells, which play a crucial role in the immune response. CF3 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for lab experiments. CF3 is a highly potent and selective inhibitor of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, making it an ideal tool compound for studying 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways. CF3 has also been shown to have minimal off-target effects, making it a reliable and specific tool compound. However, CF3 has some limitations, including its solubility and stability, which can affect its efficacy in lab experiments. CF3 is also relatively expensive, making it less accessible to researchers with limited budgets.

Future Directions

CF3 has several potential future directions for scientific research. CF3-based drugs are currently undergoing clinical trials for the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has also been used as a tool compound to study 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways and the role of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide in various diseases. Future research could focus on optimizing the synthesis method of CF3, improving its solubility and stability, and developing more potent and selective 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide inhibitors. CF3 could also be used in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CF3 involves the reaction between 4-fluoro-3-nitrobenzaldehyde and 3-hydroxyphenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then subjected to a cyanoacetylation reaction to yield CF3. The synthesis method of CF3 has been optimized and improved over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

CF3 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has shown promising results in preclinical studies as a 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide inhibitor, leading to the development of several CF3-based drugs for clinical trials. CF3 has also been used as a tool compound to study 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways and the role of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide in various diseases.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVACITLPRDJL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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